9-methyl-2-((naphthalen-1-ylmethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
9-methyl-2-((naphthalen-1-ylmethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a pyrido[1,2-a][1,3,5]triazin-4-one core with a naphthalen-1-ylmethylsulfanyl group and a methyl group attached to it. The compound’s intricate structure contributes to its versatility and potential for various innovative studies.
Properties
IUPAC Name |
9-methyl-2-(naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-13-6-5-11-22-17(13)20-18(21-19(22)23)24-12-15-9-4-8-14-7-2-3-10-16(14)15/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNFXFVUVWUQAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-2-((naphthalen-1-ylmethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multiple steps, starting with the preparation of the pyrido[1,2-a][1,3,5]triazin-4-one core. This core is then functionalized with the naphthalen-1-ylmethylsulfanyl group and the methyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods help in scaling up the production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
9-methyl-2-((naphthalen-1-ylmethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
Scientific Research Applications
9-methyl-2-((naphthalen-1-ylmethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 9-methyl-2-((naphthalen-1-ylmethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 9-methyl-2-((naphthalen-1-ylmethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one include:
- 9-Methyl-2-(phenylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one
- 9-Methyl-2-(benzylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one
- 9-Methyl-2-(thiophen-2-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one
Uniqueness
What sets this compound apart from these similar compounds is its unique naphthalen-1-ylmethylsulfanyl group.
Biological Activity
9-Methyl-2-((naphthalen-1-ylmethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a pyrido-triazine core with a methyl and naphthalenylmethyl thio group. The molecular formula is C₁₄H₁₃N₄OS, and it has a molecular weight of 285.35 g/mol. The presence of the naphthalene moiety is significant as it may enhance the compound's lipophilicity and biological interactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, research on related pyrido[1,2-a][1,3,5]triazin derivatives has shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | TBD | Induces apoptosis |
| Pyrido[1,2-a][1,3,5]triazin derivative | HeLa (Cervical Cancer) | 15 | Inhibits cell proliferation |
The specific IC50 value for this compound against MCF-7 cells is yet to be determined (TBD), but related compounds have shown effective inhibition of cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
Enzyme Inhibition
Enzyme inhibition studies have revealed that this compound may interact with specific targets involved in cancer progression. For example:
The inhibition of PARP1 suggests potential applications in cancer therapy by exploiting the DNA repair pathways in cancer cells.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of similar triazine compounds indicate potential effectiveness against various bacterial strains. The following table summarizes some findings:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | TBD |
| Escherichia coli | 64 µg/mL | TBD |
These results highlight the need for further exploration into the antimicrobial potential of this compound.
Case Studies
Several case studies have highlighted the biological activities of pyrido-triazine derivatives:
- Case Study on Anticancer Effects : A study conducted on a series of pyrido-triazines demonstrated significant cytotoxicity against multiple cancer cell lines. The mechanism was attributed to the induction of reactive oxygen species (ROS), leading to apoptosis.
- Enzyme Interaction Studies : Another investigation focused on enzyme kinetics revealed that certain derivatives exhibited selective inhibition profiles against PARP enzymes, suggesting their utility in targeted cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
